molecular formula C13H14BrNOS2 B12523363 2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole CAS No. 657389-77-0

2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole

Cat. No.: B12523363
CAS No.: 657389-77-0
M. Wt: 344.3 g/mol
InChI Key: NGCCKTUYQJMCOT-SNVBAGLBSA-N
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Description

2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom, a methoxy group, and a pent-4-en-1-yl chain attached to the benzothiazole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be synthesized through the condensation of 2-aminothiophenol with aldehydes under acidic conditions . The resulting benzothiazole is then subjected to further functionalization to introduce the bromine atom, methoxy group, and pent-4-en-1-yl chain.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pentafluorosulfanyl)-1,3-benzothiazole
  • 2-(Trifluoromethyl)-1,3-benzothiazole
  • 2-Amino-1,3-benzothiazole

Uniqueness

Compared to similar compounds, 2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole is unique due to the presence of the bromine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

657389-77-0

Molecular Formula

C13H14BrNOS2

Molecular Weight

344.3 g/mol

IUPAC Name

2-[(2R)-5-bromo-2-methoxypent-4-enyl]sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C13H14BrNOS2/c1-16-10(5-4-8-14)9-17-13-15-11-6-2-3-7-12(11)18-13/h2-4,6-8,10H,5,9H2,1H3/t10-/m1/s1

InChI Key

NGCCKTUYQJMCOT-SNVBAGLBSA-N

Isomeric SMILES

CO[C@H](CC=CBr)CSC1=NC2=CC=CC=C2S1

Canonical SMILES

COC(CC=CBr)CSC1=NC2=CC=CC=C2S1

Origin of Product

United States

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